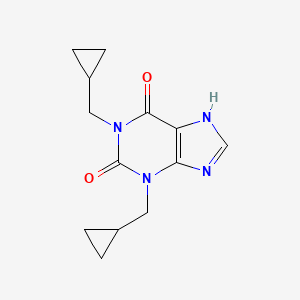

1,3-Dicyclopropylmethyl xanthine

Description

Table 1. Adenosine Receptor Affinity Profiles of Select Xanthine Derivatives

| Compound | A~1~AR K~i~ (nM) | A~2A~AR K~i~ (nM) | A~2B~AR K~i~ (nM) | A~3~AR K~i~ (nM) |

|---|---|---|---|---|

| Caffeine | 8,200 | 10,500 | 7,400 | >100,000 |

| 1,3-Dipropylxanthine | 45 | 1,200 | 360 | >10,000 |

| KF15372 (DCPMX) | 1.4 | 1,890 | 230 | >10,000 |

The data above highlight DCPMX’s exceptional A~1~AR affinity (K~i~ = 1.4 nM), which surpasses earlier derivatives by an order of magnitude. This potency arises from the cyclopropylmethyl groups’ ability to form van der Waals interactions with nonpolar residues in the A~1~AR binding cleft while avoiding steric clashes observed with bulkier substituents like norbornyl or adamantyl groups. Molecular dynamics simulations suggest that the cyclopropane rings adopt a puckered conformation, optimizing hydrophobic contact surfaces without compromising metabolic stability.

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H16N4O2/c18-12-10-11(15-7-14-10)16(5-8-1-2-8)13(19)17(12)6-9-3-4-9/h7-9H,1-6H2,(H,14,15) |

InChI Key |

XAGQMRUTNXDJQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC=N3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

-

Adenosine Receptor Antagonism :

1,3-Dicyclopropylmethyl xanthine exhibits significant activity as an antagonist of adenosine receptors. Research indicates that it can selectively inhibit adenosine A1 and A2A receptors, which are implicated in various physiological processes including neurotransmission and cardioprotection. The compound's selectivity makes it a valuable tool for studying the roles of these receptors in health and disease . -

Neuroprotection :

Studies have shown that xanthine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been noted for its ability to mitigate neuronal damage through adenosine receptor modulation . -

Anti-Dementia Activity :

The compound has been investigated for its anti-dementia properties. Research indicates that it may enhance cognitive function by antagonizing adenosine receptors that contribute to cognitive decline .

Therapeutic Potential

-

Cardiovascular Benefits :

By blocking adenosine receptors, this compound may exhibit vasodilatory effects and improve cardiac output. This makes it a candidate for further studies in cardiovascular therapies, particularly in conditions characterized by reduced blood flow . -

Diuretic Properties :

Xanthine derivatives have been documented to possess diuretic activity. This property could be beneficial in managing fluid retention conditions and hypertension .

Case Studies and Research Findings

Chemical Reactions Analysis

Stability and Solubility

The compound exhibits moderate stability under standard conditions:

| Property | Value/Observation | Source |

|---|---|---|

| Solubility | Soluble in DMSO, ethanol | |

| Storage Stability | Stable at -20°C for 2 years | |

| Thermal Stability | Decomposes above 200°C |

Receptor-Binding Reactions

1,3-Dicyclopropylmethyl xanthine acts as a potent adenosine A₁ receptor antagonist , with binding affinity influenced by its substituents:

| Xanthine Derivative | A₁ Receptor K<sub>i</sub> (nM) | Selectivity (A₁ vs. A₂ₐ) | Source |

|---|---|---|---|

| 1,3-Dipropylxanthine | 340–700 | Moderate | |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 7.6–115 | High | |

| This compound | 13.6–396 | High |

The cyclopropylmethyl groups enhance hydrophobicity and receptor selectivity , as demonstrated in PET imaging studies using 11C-MPDX (a radiolabeled analog) .

Functionalization and Derivatives

-

8-Substituted Analogs : Introducing substituents at the 8-position (e.g., styryl or benzyl groups) via condensation with aldehydes or carboxylic acids modulates A₂ₐ/A₁ selectivity .

-

Propargylation : 3-Propargyl derivatives show increased A₂ₐ receptor affinity (K<sub>i</sub> ~282 nM) .

Catalytic Reactions

-

Hydrogenation : Catalytic hydrogenation (Pd/C or Pt/C in methanol) removes protecting groups (e.g., benzyloxycarbonyl) during synthesis .

-

Nitrosation : Sodium nitrite or isoamyl nitrite introduces nitroso groups at specific positions under acidic conditions .

Biological Interactions

Comparison with Similar Compounds

Key Structural Features

Xanthine derivatives are modified at positions N1, N3, N7, and C8 to optimize adenosine receptor interactions. Below is a comparative analysis of 1,3-dicyclopropylmethyl xanthine and related compounds:

Critical Observations

Substituent Chain Length :

- Longer alkyl chains (e.g., propyl in DPPX) improve A1AR affinity compared to methyl (DMPX) . However, bulky groups like cyclopropylmethyl in this compound further enhance selectivity by reducing off-target interactions .

- The dipropyl chain in DPCPX contributes to high A1AR potency but shows species-dependent selectivity (higher in rats than humans) .

C8 Modifications :

- 8-Cycloalkyl groups (e.g., cyclopentyl in DPCPX) improve solubility and A1AR binding. In contrast, phenyl groups (DMPX, DPPX) prioritize A1 antagonism but lack selectivity .

- Tricyclic derivatives (e.g., PSB-11) shift selectivity toward A3AR due to constrained conformations .

Clinical Relevance: DPCPX entered clinical trials for cystic fibrosis via CFTR modulation, unrelated to AR antagonism .

Functional and Pharmacokinetic Differences

Q & A

Q. What synthetic methodologies are employed for 1,3-dicyclopropylmethyl xanthine derivatives, and how is purity validated?

Synthesis of xanthine derivatives typically involves alkylation or cyclization of purine precursors. For example, tricyclic xanthine derivatives are synthesized by introducing substituents at the 1- and 3-positions of the xanthine core via nucleophilic substitution or cross-coupling reactions . Purity validation requires chromatographic techniques (HPLC, TLC) and spectroscopic analysis (NMR, high-resolution mass spectrometry). Modified circular dichroism spectroscopy can also detect structural integrity, as demonstrated in xanthine oxidase (XO) inhibitor studies .

Q. Which in vitro assays are optimal for screening xanthine oxidase inhibition by this compound?

The in vitro XO inhibition assay is standard. It measures uric acid formation spectrophotometrically at 295 nm using xanthine as the substrate. Activity is calculated as IC₅₀ (concentration inhibiting 50% enzyme activity) via dose-response curves. Positive controls (e.g., allopurinol) and negative controls (enzyme + substrate only) are essential for validation . For accuracy, heated sample blanks can minimize interference from endogenous compounds .

Q. How are structural-activity relationships (SARs) analyzed for xanthine derivatives targeting adenosine receptors?

SAR studies involve systematic substitution at the xanthine core (e.g., 1-, 3-, and 7-positions) and evaluating binding affinity to adenosine receptor subtypes (A₁, A₂ₐ). Radioligand displacement assays and computational modeling (e.g., molecular docking) identify critical substituents. For instance, 1,3-dipropyl groups enhance A₁ receptor affinity, while bulkier substituents may improve A₂ₐ selectivity .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s binding to adenosine receptors or xanthine oxidase?

Molecular docking uses software (AutoDock Vina, Schrödinger) to simulate ligand-receptor interactions. The workflow includes:

- Receptor preparation : Retrieve 3D structures from PDB (e.g., XO: 3NVY) and optimize protonation states.

- Ligand preparation : Generate 3D conformations and assign charges.

- Docking parameters : Define grid boxes around active sites (e.g., XO’s molybdenum center).

- Analysis : Prioritize poses with lowest binding energy and validate via MD simulations .

For adenosine receptors, focus on hydrophobic pockets accommodating cyclopropylmethyl groups .

Q. What experimental designs address discrepancies between in vitro XO inhibition and in vivo efficacy of xanthine derivatives?

Contradictions may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve:

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite activity.

- Disease models : Use hyperuricemic rats (induced by potassium oxonate) to evaluate uric acid reduction and compare with in vitro IC₅₀ values .

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., LSD) to assess significance between treatment groups .

Q. How are culture conditions optimized for microbial xanthine oxidase production in enzyme inhibition studies?

Response surface methodology (RSM) with Central Composite Design (CCD) optimizes parameters like FeSO₄ concentration, pH, and inoculum size. For Acinetobacter calcoaceticus, optimal conditions (0.55 g/L FeSO₄, 8.5 mM xanthine) improved XO yield by 2.5×. Validate via enzyme activity assays (U/mg) and SDS-PAGE .

Q. What statistical methods are critical for analyzing xanthine oxidase activity data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.